molecular formula C6H10ClNO3 B2848454 2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride CAS No. 1536398-61-4

2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride

Cat. No.: B2848454
CAS No.: 1536398-61-4
M. Wt: 179.6
InChI Key: FHNDSLBLZXBKIG-UHFFFAOYSA-N
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Description

2-Oxa-5-azabicyclo[221]heptane-1-carboxylic acid hydrochloride is a bicyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures . Another approach involves starting with 4R-hydroxy-l-proline as a chiron and attaching an acetic acid moiety on the C-3 carbon of the 2-oxa-5-azabicyclo[2.2.1]heptane core .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for aminoacyloxylation reactions , and various oxidizing and reducing agents depending on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the palladium-catalyzed aminoacyloxylation of cyclopentenes yields oxygenated 2-azabicyclo[2.2.1]heptanes .

Scientific Research Applications

2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which 2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, the compound can act as a scaffold for the development of drugs that modulate the activity of γ-amino butyric acid (GABA) receptors . The presence of both oxygen and nitrogen atoms within its ring system allows for unique interactions with biological molecules.

Comparison with Similar Compounds

2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.

Properties

IUPAC Name

2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3.ClH/c8-5(9)6-1-4(2-10-6)7-3-6;/h4,7H,1-3H2,(H,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNDSLBLZXBKIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COC1(CN2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1536398-61-4
Record name 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride
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